![molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0](/img/structure/B2829297.png)
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structures of some complexes based on similar compounds were determined by single-crystal X-ray diffraction analysis . The binuclear complexes are isostructural. The two metal ions of each complex show different coordination environments .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Novel Synthesis Methods
- A novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been developed, offering a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
- A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized using a one-pot, three-component condensation method. These compounds exhibited remarkable optical properties, including large Stokes' shifts and variable quantum yields, indicating potential applications in luminescent materials (Volpi et al., 2017).
Advancements in Heterocyclic Chemistry
- An anomeric stereoauxiliary strategy was introduced for the efficient synthesis of a broad range of imidazo[1,5-α]pyridines. This method expands the scope of accessible compounds, including important deuterated derivatives, potentially benefiting pharmaceutical research and organic synthesis (Zeng et al., 2021).
- The synthesis of fused heterocyclic scaffolds combining imidazo[1,2-a]pyridine with substituted chromones was achieved via a one-pot procedure. This method provides insights into the reaction pathway and expands the toolbox for synthesizing complex heterocycles (Costa & Proença, 2011).
Pharmaceutical and Material Science Applications
- Imidazo[1,5-a]pyridine derivatives serve as a versatile architecture for stable N-heterocyclic carbenes, with applications in catalysis and pharmaceuticals. The development of Rh(I) mono- and biscarbenes from these derivatives highlights their potential in medicinal chemistry and materials science (Alcarazo et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .
properties
IUPAC Name |
2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDIBCIERXEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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